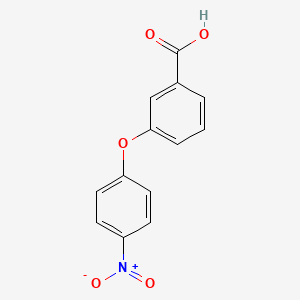3-(4-Nitrophenoxy)benzoic acid
CAS No.: 27237-21-4
Cat. No.: VC2138704
Molecular Formula: C13H9NO5
Molecular Weight: 259.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 27237-21-4 |
|---|---|
| Molecular Formula | C13H9NO5 |
| Molecular Weight | 259.21 g/mol |
| IUPAC Name | 3-(4-nitrophenoxy)benzoic acid |
| Standard InChI | InChI=1S/C13H9NO5/c15-13(16)9-2-1-3-12(8-9)19-11-6-4-10(5-7-11)14(17)18/h1-8H,(H,15,16) |
| Standard InChI Key | RMCHRSGYGNEWJY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Identity and Basic Properties
Structural Information
3-(4-Nitrophenoxy)benzoic acid consists of a benzoic acid core with a 4-nitrophenoxy substituent at the meta position. The structure features two aromatic rings connected by an oxygen bridge, with a nitro group at the para position of one ring and a carboxylic acid group at the meta position of the other ring . The compound has been registered in multiple chemical databases and is identified by its unique CAS number 27237-21-4 .
Table 1: Chemical Identity Information
| Parameter | Value |
|---|---|
| Common Name | 3-(4-Nitrophenoxy)benzoic acid |
| CAS Number | 27237-21-4 |
| Molecular Formula | C13H9NO5 |
| Molecular Weight | 259.21 g/mol |
| Database Creation Date | 2005-07-08 |
| Database Modification Date | 2025-04-05 |
| Synonyms | 3-(4-Nitro-phenoxy)-benzoic acid; MFCD00690134; SMR000171395 |
Synthesis Methods
Laboratory Synthesis Procedures
The synthesis of 3-(4-Nitrophenoxy)benzoic acid has been documented with a high-yield procedure. The method involves the reaction of fluoro-4-nitrobenzene with 3-hydroxybenzoic acid in dimethyl sulfoxide (DMSO) using potassium carbonate as a base . This nucleophilic aromatic substitution reaction takes advantage of the electron-withdrawing effect of the nitro group, which activates the aromatic ring toward nucleophilic attack.
Table 2: Reagents and Quantities for Synthesis
| Reagent | Quantity | Molar Equivalent |
|---|---|---|
| Fluoro-4-nitrobenzene | 7.52 ml (70.8 mmol) | 1.0 |
| 3-Hydroxybenzoic acid | 9.79 g (70.8 mmol) | 1.0 |
| Potassium carbonate | 21 g (151.9 mmol) | 2.1 |
| DMSO (solvent) | 150 ml | - |
Reaction Conditions and Yields
The synthesis reaction requires specific conditions to achieve optimal yield. The reaction mixture is heated to 130°C and maintained at this temperature for 12 hours . After completion, the reaction mixture undergoes a series of post-reaction processing steps:
-
The reaction solution is poured into excess water
-
The mixture is neutralized with hydrochloric acid
-
The precipitate is filtered
-
The collected solid is dried to yield the final product
This procedure produces 3-(4-Nitrophenoxy)benzoic acid as a white powder with a reported yield of 98%, indicating a highly efficient synthetic pathway . The high yield suggests that the reaction proceeds with excellent selectivity and minimal formation of by-products.
Analytical Characterization
Spectroscopic Data
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides confirmation of the 3-(4-Nitrophenoxy)benzoic acid structure. The reported spectral data is consistent with the expected structural features:
1H NMR (300 MHz, CDCl3): δ [ppm] 7.03 (d, 2H), 7.33 (d, 1H), 7.54 (t, 1H), 7.80 (s, 1H), 7.98 (d, 1H), 8.22 (d, 2H), 12.70 (s, 1H) .
The spectrum shows characteristic signals for the aromatic protons of both rings, with the doublet at 8.22 ppm likely corresponding to the protons adjacent to the electron-withdrawing nitro group. The singlet at 12.70 ppm is typical for a carboxylic acid proton. The integration pattern (2H:1H:1H:1H:1H:2H:1H) matches the expected distribution of protons in the molecule, confirming its structure.
Comparison with Related Compounds
Several structurally related compounds appear in the chemical literature and databases, providing context for understanding the potential properties and applications of 3-(4-Nitrophenoxy)benzoic acid:
Structural Analogs
3,5-Bis(4-nitrophenoxy)benzoic acid (CAS: 173550-33-9) features two 4-nitrophenoxy groups at the 3 and 5 positions of the benzoic acid core, in contrast to the single substituent in 3-(4-Nitrophenoxy)benzoic acid . This related compound has been studied as an inhibitor of γ-secretase and has shown effects on Aβ42 levels and notch-1 Aβ-like peptide 25 (Nβ25) . It has also been investigated as a potential marker for fetal hypothyroidism .
3-[(4-Nitrophenoxy)methyl]benzoic acid (CAS: 832739-66-9) differs by having a methylene (CH2) group between the benzoic acid core and the 4-nitrophenoxy group, creating a different spatial arrangement of the functional groups . This structural modification likely affects its physical properties and potential biological activities.
Table 3: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 3-(4-Nitrophenoxy)benzoic acid | C13H9NO5 | 259.21 g/mol | Base structure |
| 3,5-Bis(4-nitrophenoxy)benzoic acid | C19H12N2O8 | 396.31 g/mol | Two nitrophenoxy groups instead of one |
| 3-[(4-Nitrophenoxy)methyl]benzoic acid | C14H11NO5 | 273.24 g/mol | Additional methylene spacer group |
These structural variations may confer different chemical properties and biological activities compared to 3-(4-Nitrophenoxy)benzoic acid, highlighting the importance of structure-activity relationships in this class of compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume